{(2Z)-2-[(2E)-(4-methylbenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
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Overview
Description
2-[(2E)-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a hydrazone linkage, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID typically involves the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidine ring. The final product is obtained after acidification and purification steps.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone linkage or the thiazolidine ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-[(2E)-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has potential as an antimicrobial agent due to its unique structure.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID involves its interaction with various molecular targets. The hydrazone linkage and thiazolidine ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to the inhibition of specific pathways, such as inflammatory or proliferative pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE
- (2E)-2-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-OXO-3-(PYRIDIN-4-YL)PROPANAL
Uniqueness
Compared to similar compounds, 2-[(2E)-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID stands out due to its unique combination of functional groups. The presence of the thiazolidine ring and the hydrazone linkage provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13N3O3S |
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Molecular Weight |
291.33 g/mol |
IUPAC Name |
2-[(2Z)-2-[(E)-(4-methylphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C13H13N3O3S/c1-8-2-4-9(5-3-8)7-14-16-13-15-12(19)10(20-13)6-11(17)18/h2-5,7,10H,6H2,1H3,(H,17,18)(H,15,16,19)/b14-7+ |
InChI Key |
FPGYLUZSPUFZAQ-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)CC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O |
Origin of Product |
United States |
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